molecular formula C16H24N2O B4449049 N-[3-(4-methylpiperidin-1-yl)propyl]benzamide

N-[3-(4-methylpiperidin-1-yl)propyl]benzamide

Cat. No.: B4449049
M. Wt: 260.37 g/mol
InChI Key: JGQYZMDXVDMQPE-UHFFFAOYSA-N
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Description

N-[3-(4-methylpiperidin-1-yl)propyl]benzamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the piperidine ring in this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylpiperidin-1-yl)propyl]benzamide typically involves the reaction of 4-methylpiperidine with a suitable benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylpiperidin-1-yl)propyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

N-[3-(4-methylpiperidin-1-yl)propyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of N-[3-(4-methylpiperidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methylpiperidin-1-yl)propyl]benzamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the benzamide group. This structural uniqueness imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-14-8-12-18(13-9-14)11-5-10-17-16(19)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQYZMDXVDMQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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